3'-Bromo-5'-fluoro-4'-hydroxyacetophenone
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Overview
Description
3’-Bromo-5’-fluoro-4’-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring
Preparation Methods
The synthesis of 3’-Bromo-5’-fluoro-4’-hydroxyacetophenone typically involves the bromination and fluorination of hydroxyacetophenone derivatives. One common method includes the selective bromination of hydroxyacetophenone using bromine in acetic acid or chloroform . The fluorination step can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3’-Bromo-5’-fluoro-4’-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group using suitable reagents.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Scientific Research Applications
3’-Bromo-5’-fluoro-4’-hydroxyacetophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Material Science: The compound can be used in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’-fluoro-4’-hydroxyacetophenone depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
3’-Bromo-5’-fluoro-4’-hydroxyacetophenone can be compared with other halogenated hydroxyacetophenones:
2-Bromo-4-hydroxyacetophenone: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
3,5-Dibromo-4-hydroxyacetophenone: Contains two bromine atoms instead of one bromine and one fluorine, leading to different chemical properties and applications.
3’-Bromo-4’-fluoroacetophenone:
These comparisons highlight the unique combination of functional groups in 3’-Bromo-5’-fluoro-4’-hydroxyacetophenone, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H6BrFO2 |
---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
1-(3-bromo-5-fluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 |
InChI Key |
FCSQMDFCEHVHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)O)F |
Origin of Product |
United States |
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